1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid - 749269-83-8

1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid

Catalog Number: EVT-264090
CAS Number: 749269-83-8
Molecular Formula: C16H11Cl2FO2
Molecular Weight: 325.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid, also known as CHF5074, is a synthetically derived compound that acts as a γ-secretase modulator (GSM). [, , ] GSMs represent a class of small molecules that indirectly target the production of amyloid-beta (Aβ) peptides, specifically the more aggregation-prone Aβ42 isoform. [, ] Accumulation of Aβ peptides in the brain is considered a key pathological hallmark of Alzheimer's disease (AD). [, , ] CHF5074 has garnered significant interest in the field of neurodegenerative disease research, particularly for its potential therapeutic application in AD. [, , ]

Synthesis Analysis

While the provided abstracts do not detail the specific synthetic pathway for CHF5074, a patent describes the synthesis of 1-(2-halogenobifenil-4-yl) cyclopropanecarboxylic acid derivatives, including CHF5074. [] The process involves a five-step synthesis:

The patent also outlines the isolation and crystallization of the final product using n-heptane and isopropyl alcohol. []

Molecular Structure Analysis

The provided abstracts primarily focus on the biological activity and mechanism of action of CHF5074 rather than its specific chemical reactions. [, , ] Therefore, detailed information on its reactivity and chemical transformations is limited.

Mechanism of Action

CHF5074 functions as a GSM, which means it interacts with γ-secretase, a key enzyme involved in Aβ peptide production. [, ] Unlike γ-secretase inhibitors that completely block enzyme activity, GSMs modulate its cleavage specificity, shifting the production of Aβ peptides away from the more amyloidogenic Aβ42 isoform and towards shorter, less aggregation-prone forms. [, ]

In vitro studies using a human neuroglioma cell line expressing the Swedish mutated form of amyloid precursor protein (H4swe) demonstrated that CHF5074 effectively reduced Aβ42 and Aβ40 secretion with an IC50 of 3.6 and 18.4 μM, respectively. [] Importantly, at a concentration of 5 μM, CHF5074 did not affect Notch intracellular cleavage in human embryonic kidney 293swe cells, indicating a selective modulation of γ-secretase activity towards Aβ production. []

Physical and Chemical Properties Analysis

The provided abstracts do not provide detailed information on the specific physical and chemical properties of CHF5074. [, , ]

Applications

The primary research application of CHF5074 is in preclinical studies exploring its potential as a therapeutic agent for Alzheimer's disease. [, , ]

  • Reduction of Aβ pathology: Studies using Tg2576 transgenic mice, a model for AD, demonstrated that chronic CHF5074 treatment significantly reduced Aβ plaque deposition and lowered overall Aβ40 and Aβ42 levels in the brain. [, ]
  • Cognitive improvement: In the same mouse model, CHF5074 treatment attenuated learning deficits, suggesting potential benefits for cognitive function. []
  • Neuroprotection: In vitro studies using human neuroblastoma cells (SH-SY5Y) showed that CHF5074 protected against Aβ25-35 and TRAIL-induced toxicity, suggesting potential neuroprotective effects. []

6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390)

Compound Description: NSC 368390 is a substituted 4-quinolinecarboxylic acid derivative that demonstrates potent anticancer activity. Studies have shown that this compound exhibits schedule-dependent activity against L1210 leukemia and inhibits the growth of various human tumor xenografts, including breast, lung, stomach, and colon cancers. Mechanistically, NSC 368390 functions by inhibiting dihydroorotate dehydrogenase, an enzyme crucial for de novo pyrimidine biosynthesis. This inhibition disrupts pyrimidine nucleotide production, ultimately impacting RNA and DNA synthesis and leading to tumor cell death [, ].

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

Compound Description: DPC 423 is a compound whose in vitro and in vivo disposition has been extensively studied in various species. Its metabolism involves a complex pathway, generating numerous metabolites, some of which display unique chemical properties. Key metabolic transformations include oxidation of the benzylamine group to aldehyde (M1) and carboxylic acid (M2) intermediates, formation of glutamate conjugates (M4 and M5) through a gamma-glutamyltranspeptidase (GGT) mediated pathway, and production of a novel glutathione (GSH) adduct (M11) potentially involving a nitrile oxide intermediate [, ]. DPC 423 exhibits species-dependent metabolic profiles, highlighting the importance of understanding interspecies differences in drug metabolism.

3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N, N-dimethyl-3-(2-thienyl)-2-propen-1-amine (IV)

Compound Description: Compound IV shows promising activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis, responsible for leishmaniasis. This compound exhibits significant efficacy against different life cycle stages of T. cruzi, particularly the intracellular amastigote form. Notably, compound IV displays low cytotoxicity towards mammalian V79 cells, suggesting a favorable safety profile. This compound represents a promising lead for developing new therapies against parasitic diseases [].

2-[3-[3-[(5-Ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid (LY293111)

Compound Description: LY293111 is an experimental anticancer agent that undergoes extensive metabolism via glucuronidation in various species, including mice, rats, monkeys, and humans. This metabolic process primarily generates ether and acyl glucuronide metabolites. Intriguingly, the acyl glucuronide of LY293111 shows evidence of irreversible binding to plasma proteins in rats, a phenomenon that could potentially contribute to species-specific pharmacological effects. This finding emphasizes the importance of thoroughly evaluating the metabolic fate of drug candidates in preclinical studies [].

3-((2-Fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1)

Compound Description: 11C-CS1P1 is a radiotracer designed to target the sphingosine-1-phosphate receptor 1 (S1PR1), a receptor implicated in multiple sclerosis and other inflammatory diseases. Preclinical studies show promising results with 11C-CS1P1, demonstrating its ability to bind S1PR1 with high specificity. Phase 1 clinical trials have evaluated the safety, dosimetry, and characteristics of 11C-CS1P1 in human subjects, revealing a favorable safety profile and supporting its potential for evaluating inflammation in clinical settings [].

1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarbonitrile (Compound VI)

Compound Description: Compound VI serves as a key intermediate in the synthesis of CHF5074 []. Its conversion to CHF5074 involves a reaction with 1,2-dibromoethane, forming a cyclopropane ring, followed by hydrolysis to yield the final carboxylic acid product.

Properties

CAS Number

749269-83-8

Product Name

1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid

IUPAC Name

1-[4-(3,4-dichlorophenyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid

Molecular Formula

C16H11Cl2FO2

Molecular Weight

325.2 g/mol

InChI

InChI=1S/C16H11Cl2FO2/c17-12-4-1-9(7-13(12)18)11-3-2-10(8-14(11)19)16(5-6-16)15(20)21/h1-4,7-8H,5-6H2,(H,20,21)

InChI Key

LIYLTQQDABRNRX-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC(=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

1-(3',4'-dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid
CHF 5074
CHF-5074
CHF5074

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.